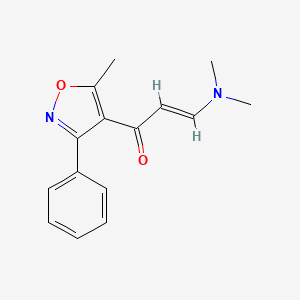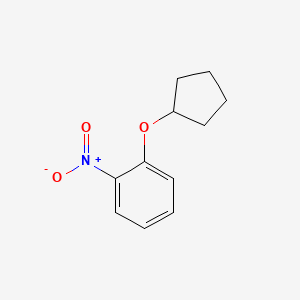
1-(Cyclopentyloxy)-2-nitrobenzene
Übersicht
Beschreibung
1-(Cyclopentyloxy)-2-nitrobenzene, also known as CPNB, is a synthetic organic compound and a derivative of nitrobenzene. It is a colorless to pale yellow liquid with a characteristic odor. CPNB is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst or inhibitor for biochemical reactions, and as a fluorescent probe for studying the structure and dynamics of proteins.
Wissenschaftliche Forschungsanwendungen
Preparation and Derivative Studies
1-(Cyclopentyloxy)-2-nitrobenzene and its derivatives have been explored in various scientific studies. One notable research is the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, achieved through the reduction of 1-alkoxy-2:4-dinitro-benzenes in aqueous solution. This process demonstrates a more economical approach, avoiding the need for corresponding alcohols (Blanksma, 2010).
Environmental and Waste Treatment
In environmental science, nitrobenzene, a related compound, has been studied for its degradation in synthetic wastewater using a chemical reduction pretreatment. This approach involves zerovalent iron (Fe0) and aims to reduce nitrobenzene to aniline before further treatment via enzyme-mediated oxidative polymerization (Mantha, Taylor, Biswas, & Bewtra, 2001). Another study highlights the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode in the presence of catalysts like Fe2+ and Cu2+, showcasing a method for pollutant degradation in water systems (Brillas et al., 2004).
Synthesis and Catalysis
The synthesis of complex azacyclic compounds through a redox/cycloaddition cascade using 1-alkynyl-2-nitrobenzenes has been documented. This process, catalyzed by gold, results in stereoselective production of key structures for potential pharmaceutical applications (Jadhav, Bhunia, Liao, & Liu, 2011). Additionally, the voltammetric analysis of nitrobenzene in the presence of various acids, including cysteine, has been explored, providing insights into the biological reactivity of reduced nitroaromatics with thiols (Andres, Eckmann, & Smith, 2013).
Complex Formation and Reactivity
Research on the interaction of β-cyclodextrin with nitrobenzene to form an inclusion complex has been conducted. This study sheds light on the potential applications of such complexes in various fields (Chen, Diao, & Zhang, 2006). The photophysics and photochemistry of nitrobenzene have also been explored using CASPT2//CASSCF computations, revealing the decay paths of the system after UV absorption (Giussani & Worth, 2017).
Other Applications
Several other studies focus on the synthesis of derivatives of nitrobenzene for potential use in medical and industrial applications. For example, the synthesis of 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis is significant for pharmaceutical synthesis (Wang & Li, 2016). Additionally, the use of reduced graphene oxide as a catalyst for the hydrogenation of nitrobenzene at room temperature highlights a novel application in chemical synthesis (Gao, Ma, Wang, Guan, & Bao, 2011).
Eigenschaften
IUPAC Name |
1-cyclopentyloxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCQLIFNOHBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
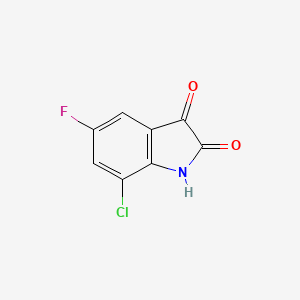
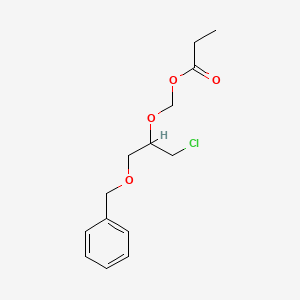
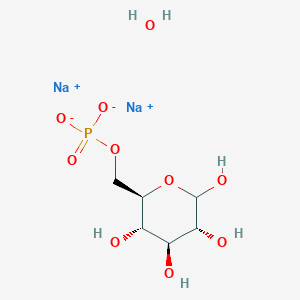

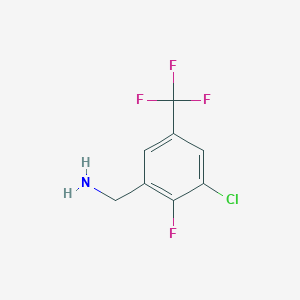
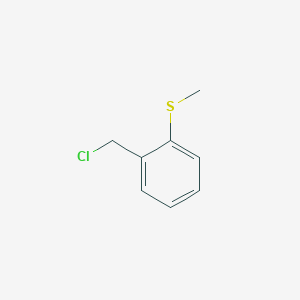
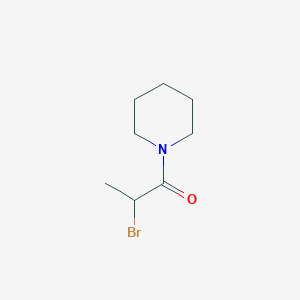
![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
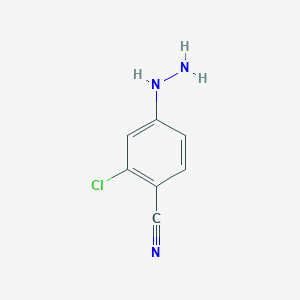
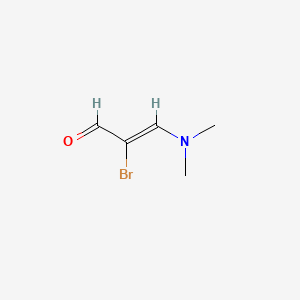

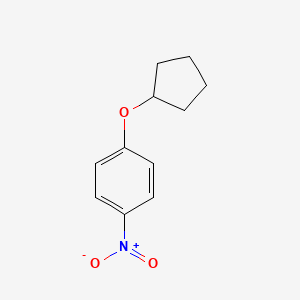
![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)
